molecular formula C14H9NO2 B12011659 2H-1,4-Benzoxazin-2-one, 3-phenyl- CAS No. 27990-57-4

2H-1,4-Benzoxazin-2-one, 3-phenyl-

Cat. No.: B12011659
CAS No.: 27990-57-4
M. Wt: 223.23 g/mol
InChI Key: YYPMRNQIJSHAEE-UHFFFAOYSA-N
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Description

3-Phenyl-2H-1,4-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and applications in pharmaceuticals and materials science. The core structure of benzoxazinones is found in various natural products and synthetic drugs, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Phenyl-2H-1,4-benzoxazin-2-one involves the reaction of α-phenylglyoxylic acid with ortho-aminophenol. This reaction is typically catalyzed by ammonium niobium oxalate (ANO) and carried out in polyethylene glycol (PEG-400) as the solvent . Another method includes microwave-assisted, palladium-catalyzed regioselective halogenation using N-halosuccinimide .

Industrial Production Methods

Industrial production methods for 3-Phenyl-2H-1,4-benzoxazin-2-one are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Phenyl-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the heterocyclic ring plays a crucial role in directing regioselective reactions, which can be exploited in drug design and development . The compound’s bioactivity is attributed to its ability to interact with various biological targets, although detailed pathways are still under investigation.

Comparison with Similar Compounds

Properties

CAS No.

27990-57-4

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

3-phenyl-1,4-benzoxazin-2-one

InChI

InChI=1S/C14H9NO2/c16-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)17-14/h1-9H

InChI Key

YYPMRNQIJSHAEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3OC2=O

Origin of Product

United States

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